molecular formula C10H14O4 B8803249 1-(4-HYDROXY-3-METHOXYPHENYL)PROPANE-1,2-DIOL

1-(4-HYDROXY-3-METHOXYPHENYL)PROPANE-1,2-DIOL

Cat. No.: B8803249
M. Wt: 198.22 g/mol
InChI Key: PZKYCBMLUGVAGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-HYDROXY-3-METHOXYPHENYL)PROPANE-1,2-DIOL is an organic compound with the molecular formula C10H14O4 It is a type of phenolic diol, characterized by the presence of both a methoxy group and a diol group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-HYDROXY-3-METHOXYPHENYL)PROPANE-1,2-DIOL can be achieved through several methods. One common approach involves the epoxidation of allylic precursors followed by cleavage. For instance, the isomeric 3-(hydroxyphenyl)propane-1,2-diols can be synthesized from allylic precursors by epoxidation and subsequent cleavage . Another method involves the reduction of 2-methoxycinnamaldehyde to obtain 1-(2-methoxyphenyl)propane-1,3-diol .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar synthetic routes as described above. The choice of method depends on factors such as cost, yield, and purity requirements.

Chemical Reactions Analysis

Types of Reactions

1-(4-HYDROXY-3-METHOXYPHENYL)PROPANE-1,2-DIOL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

    Substitution: Substitution reactions can occur with halogens or other electrophiles in the presence of appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

1-(4-HYDROXY-3-METHOXYPHENYL)PROPANE-1,2-DIOL has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-HYDROXY-3-METHOXYPHENYL)PROPANE-1,2-DIOL involves its interaction with specific molecular targets and pathways. For instance, it may act as a substrate for certain enzymes, leading to the formation of reactive intermediates that can participate in further biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-HYDROXY-3-METHOXYPHENYL)PROPANE-1,2-DIOL is unique due to its specific structural features, such as the presence of both a methoxy group and a diol group on the phenyl ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

1-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol

InChI

InChI=1S/C10H14O4/c1-6(11)10(13)7-3-4-8(12)9(5-7)14-2/h3-6,10-13H,1-2H3

InChI Key

PZKYCBMLUGVAGH-UHFFFAOYSA-N

SMILES

CC(C(C1=CC(=C(C=C1)O)OC)O)O

Canonical SMILES

CC(C(C1=CC(=C(C=C1)O)OC)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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